molecular formula C23H21N3O4S B2873995 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 895432-94-7

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2873995
CAS No.: 895432-94-7
M. Wt: 435.5
InChI Key: ARLKDGYTVPLCKV-UHFFFAOYSA-N
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Description

The compound “N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide” is a derivative of the thiazole ring . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) can provide information about the hydrogen and carbon atoms in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the conditions used in its synthesis. For instance, its solubility can be predicted based on the presence of methoxy groups, which are polar and can form hydrogen bonds with water molecules .

Scientific Research Applications

Synthesis of Novel Compounds

One significant application is the synthesis of novel heterocyclic compounds derived from related chemical frameworks, aiming at potential anti-inflammatory and analgesic agents. The complex synthesis processes involve multiple steps, including the reaction with amino thiouracil and subsequent modifications to introduce various functional groups, leading to compounds with promising COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Furthermore, the chemical's utility extends to the antimicrobial domain, where derivatives exhibit variable and modest activity against several strains of bacteria and fungi. This highlights its role in designing and synthesizing new pyridine derivatives with potential therapeutic applications in treating infections (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

In the field of oncology, certain derivatives synthesized from similar compounds demonstrate significant cytotoxic effects on various cancer cell lines. These findings underscore the potential of such chemical frameworks in developing new anticancer agents, emphasizing the need for further exploration and optimization to enhance their efficacy and selectivity (Gomathi Vellaiswamy & Ramaswamy, 2017).

Future Directions

Given the wide range of biological activities exhibited by thiazole derivatives , future research could focus on exploring the potential therapeutic applications of this compound. Additionally, further studies could investigate its mechanism of action and safety profile in more detail.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-28-17-9-5-4-8-16(17)22(27)26(14-15-7-6-12-24-13-15)23-25-20-18(29-2)10-11-19(30-3)21(20)31-23/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLKDGYTVPLCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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